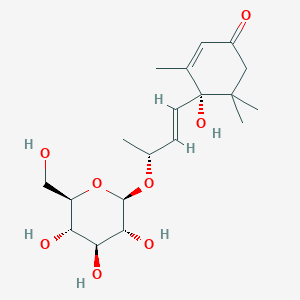
Roseoside
Overview
Description
Roseoside is a natural product found in various organisms including Litsea glutinosa and Conyza aegyptiaca . It is a glucoside compound, which means it consists of a glucose molecule combined with another functional group, in this case, a molecule of rosellinic acid.
Synthesis Analysis
The synthesis of optically active vomifoliol stereoisomers and their glucosides, this compound stereoisomers, was accomplished via alpha-acetylenic alcohol effectively prepared by an asymmetric transfer hydrogenation of alpha, beta-acetylenic ketone .
Molecular Structure Analysis
This compound has a molecular formula of C19H30O8 . The IUPAC name for this compound is (4S)-4-hydroxy-3,5,5-trimethyl-4-[(E,3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one .
Chemical Reactions Analysis
The synthesis of this compound involves the reduction of alpha-acetylenic alcohols to intermediate allylic alcohols. These alcohols are then used to synthesize vomifoliol stereoisomers and their glucosides, this compound stereoisomers .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 386.4 g/mol . It is a colorless, crystalline powder . Its stability is influenced by various factors such as pH, temperature, and the presence of other compounds.
Scientific Research Applications
Cardiovascular Health
Roseoside has been found to have inhibitory effects on hypertension-related molecules in Angiotensin II (Ang II)-stimulated H9C2 cells . This suggests that this compound could potentially be used in the treatment of hypertension, a major risk factor for cardiovascular diseases .
Anti-Oxidative Properties
Studies have shown that this compound can downregulate Reactive Oxygen Species (ROS) generated via the expression of Ang II receptor 1 and the activity of Nicotinamide Adenine Dinucleotide Phosphate (NADPH) oxidase . This indicates that this compound has anti-oxidative properties, which could be beneficial in conditions where oxidative stress plays a role .
Anti-Inflammatory Properties
This compound has been found to decrease the expression of inflammatory markers such as Tumor Necrosis Factor-α (TNF-α), Monocyte Chemoattractant Protein-1 (MCP-1), and Tumor Growth Factor-β (TGF-β) mRNA in Ang II-stimulated H9C2 cells . This suggests that this compound may have anti-inflammatory properties .
Potential Biomedical Applications
Due to its physical and chemical properties, this compound has attracted attention across various scientific domains for its potential biomedical applications. However, more research is needed to fully understand and utilize these properties.
Mechanism of Action
Target of Action
Roseoside A, also known as this compound, is a natural compound found in the herbs of Catharanthus roseus . It exhibits inhibitory activity on leukotriene release from mouse bone marrow-derived cultured mast cells (BMCMC) . Another study suggests that this compound A can inhibit the histamine release from rat peritoneal exudate cells induced by antigen-antibody reaction . Furthermore, it has been found to have inhibitory effects on the expression of Angiotensin II Receptor 1 (AT1) in Angiotensin II-stimulated H9C2 cells .
Mode of Action
It is known to interact with its targets, such as leukotriene and histamine, to inhibit their release . In the case of Angiotensin II-stimulated H9C2 cells, this compound A has been shown to decrease the expression of AT1 .
Biochemical Pathways
This compound A affects several biochemical pathways. It plays a role in the leukotriene pathway by inhibiting the release of leukotriene from BMCMC . It also impacts the histamine pathway by inhibiting the release of histamine from rat peritoneal exudate cells . In Angiotensin II-stimulated H9C2 cells, this compound A affects the Angiotensin II pathway by decreasing the expression of AT1 .
Pharmacokinetics
It is known that this compound a is a glucoside compound, formed by the combination of a glucose molecule and rosellinic acid . This suggests that it may be metabolized by enzymes that can break down glucoside compounds.
Result of Action
The molecular and cellular effects of this compound A’s action include the inhibition of leukotriene and histamine release, which can impact inflammatory responses . In Angiotensin II-stimulated H9C2 cells, this compound A decreases the expression of AT1, which can influence cardiovascular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound A. It is known that oxidative stress can influence the action of many compounds, and it is possible that this compound A’s action could also be influenced by oxidative stress .
properties
IUPAC Name |
(4S)-4-hydroxy-3,5,5-trimethyl-4-[(E,3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-7,11,13-17,20,22-25H,8-9H2,1-4H3/b6-5+/t11-,13-,14-,15+,16-,17-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYRVCGNMNAFEK-MHXFFUGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC([C@]1(/C=C/[C@@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54835-70-0 | |
| Record name | Vomifoliol 9-o-beta-D-glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054835700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VOMIFOLIOL 9-O-.BETA.-D-GLUCOPYRANOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOE4GN3B64 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B57953.png)










